molecular formula C25H35NO2 B8504812 Ethyl 4-[(10-phenyldecyl)amino]benzoate CAS No. 61439-71-2

Ethyl 4-[(10-phenyldecyl)amino]benzoate

Cat. No.: B8504812
CAS No.: 61439-71-2
M. Wt: 381.5 g/mol
InChI Key: SHQYLPLNZKERSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(10-phenyldecyl)amino]benzoate is a benzoate ester derivative featuring a 10-phenyldecyl chain attached to the amino group at the para position of the benzoate core. The compound combines a lipophilic alkyl chain with a terminal phenyl group, which may enhance membrane permeability and influence interactions with hydrophobic biological targets.

Properties

CAS No.

61439-71-2

Molecular Formula

C25H35NO2

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 4-(10-phenyldecylamino)benzoate

InChI

InChI=1S/C25H35NO2/c1-2-28-25(27)23-17-19-24(20-18-23)26-21-13-8-6-4-3-5-7-10-14-22-15-11-9-12-16-22/h9,11-12,15-20,26H,2-8,10,13-14,21H2,1H3

InChI Key

SHQYLPLNZKERSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCCCCCCCCCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between Ethyl 4-[(10-phenyldecyl)amino]benzoate and its analogs:

Compound Name Substituent on Amino Group Core Structure Key Functional Groups Reference ID
This compound 10-Phenyldecyl chain (C10H21Ph) Ethyl benzoate Ester, alkylamino, phenyl terminus N/A
Methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) Phenothiazine-ethyl group Methyl benzoate Ester, phenothiazine, ethyl linker
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazinyl-phenethyl group Ethyl benzoate Ester, pyridazine, phenethyl linker
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) 2-Hydroxybenzyl group Ethyl benzoate Ester, hydroxybenzyl, amino linker
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate 2,4-Dichlorophenoxyacetyl group Ethyl benzoate Ester, dichlorophenoxy, acetyl linker

Key Observations :

  • Chain Length and Lipophilicity : The 10-phenyldecyl chain in the target compound is significantly longer than the ethyl or phenethyl linkers in analogs like I-6230 or compound 20. This imparts higher lipophilicity (predicted logP >6) compared to pyridazinyl (logP ~3.5) or hydroxybenzyl (logP ~2.8) derivatives .

Physicochemical Properties

Property This compound I-6230 Compound I Compound 20
Molecular Weight ~439.6 g/mol ~353.4 g/mol ~285.3 g/mol ~377.5 g/mol
Predicted logP ~6.2 ~3.5 ~2.8 ~4.1
Solubility (Water) Poor (<0.1 mg/mL) Moderate (1–10 mg/mL) Low (0.1–1 mg/mL) Poor (<0.1 mg/mL)
Melting Point Not reported 120–122°C 145–147°C 85–87°C

Analysis :

  • The long alkyl chain in the target compound reduces aqueous solubility compared to analogs with polar substituents (e.g., hydroxybenzyl in compound I).

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